molecular formula C15H14N4OS B1596707 4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide CAS No. 262589-42-4

4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide

Cat. No.: B1596707
CAS No.: 262589-42-4
M. Wt: 298.4 g/mol
InChI Key: IIZXMTZEJLKBPP-UHFFFAOYSA-N
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Description

4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide is a heterocyclic compound that contains a pyrrole ring, a thiazole ring, and a carbohydrazide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with a thiourea.

    Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the thiazole derivative with hydrazine hydrate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperatures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound may be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide: can be compared with other heterocyclic compounds containing pyrrole and thiazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-methyl-2-(3-pyrrol-1-ylphenyl)-1,3-thiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-10-13(14(20)18-16)21-15(17-10)11-5-4-6-12(9-11)19-7-2-3-8-19/h2-9H,16H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZXMTZEJLKBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)N3C=CC=C3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372516
Record name 4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262589-42-4
Record name 4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide
Reactant of Route 3
4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide
Reactant of Route 4
Reactant of Route 4
4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide
Reactant of Route 5
4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide
Reactant of Route 6
4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide

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